3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c8-6-2-4-10(5-6)7(11)1-3-9/h6H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWYGDVSFSCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one, also known as 3-FPP, is a compound that has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, neuroscience, and synthetic chemistry.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes an amino group and a pyrrolidine ring. This structure contributes to its biological activity and potential applications in pharmaceuticals.
Chemical Formula
- Molecular Formula : C_7H_11FN_2O
- Molecular Weight : 158.17 g/mol
- IUPAC Name : this compound
Antidepressant Potential
Research indicates that compounds similar to this compound may exhibit antidepressant properties. Studies have shown that modulating the neurotransmitter systems can lead to significant improvements in mood disorders. The compound's ability to interact with serotonin and norepinephrine transporters makes it a candidate for further investigation in treating depression and anxiety disorders.
Neurological Studies
The compound has been studied for its effects on cognitive functions and neuroprotection. Preliminary studies suggest that it may enhance synaptic plasticity and memory formation, making it of interest in the development of treatments for neurodegenerative diseases such as Alzheimer's.
Precursor for Synthesis
This compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including alkylation and acylation, facilitating the development of new pharmaceutical agents.
Drug Development
The pharmacological profile of 3-FPP has been explored in several studies, indicating its potential as a scaffold for designing new drugs targeting various receptors. Its structural features may allow for the development of selective modulators for therapeutic applications.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined a series of analogs based on this compound. The results demonstrated that certain derivatives exhibited significant binding affinity for serotonin receptors, leading to improved antidepressant-like effects in animal models .
Case Study 2: Neuroprotective Effects
Research conducted at a leading neuroscience institute investigated the neuroprotective properties of 3-FPP. The findings revealed that the compound could reduce oxidative stress markers and promote neuronal survival in vitro, suggesting its potential use in treating neurodegenerative conditions .
Case Study 3: Synthesis of Novel Compounds
A synthetic chemistry study highlighted the use of this compound as a precursor for synthesizing a new class of compounds with enhanced pharmacological profiles. The study detailed various synthetic routes and characterized the resulting compounds using NMR and mass spectrometry .
Summary of Findings
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant properties | |
| Neurological Studies | Enhances cognitive functions | |
| Synthetic Chemistry | Valuable precursor for drug synthesis |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
*Molecular weight calculated based on formula.
Key Comparative Analysis
Fluorination Patterns
- Target vs. 3,3-Difluoro Analog: The difluoro analog (C₇H₁₂F₂N₂O) has enhanced electron-withdrawing effects due to two fluorine atoms, which may increase metabolic stability but reduce solubility compared to the mono-fluoro target compound .
- Target vs.
Heterocycle Variations
- Pyrrolidine vs.
- Pyrrolidine vs.
Functional Group Impact
- Methoxy vs. Fluoro : The methoxy group in the azetidine analog (C₇H₁₄N₂O₂) is less electronegative than fluorine, leading to reduced electronic effects but increased steric bulk .
- Bromo Substituent : The bromine atom in the pyridine analog (C₉H₁₁BrN₂O₂) adds molecular weight and polarizability, which could influence receptor binding or crystallographic properties .
Potential Pharmacological Implications
- Fluorinated Pyrrolidines: Fluorine substitution is a common strategy in drug design to enhance bioavailability and resistance to oxidative metabolism. The target compound’s mono-fluoro substitution balances electronic effects and solubility .
- Azetidine Analogs : Smaller rings like azetidine are increasingly explored in medicinal chemistry for their constrained conformations, which may improve selectivity for certain targets .
- Trifluoromethyl Groups : These groups are often used to modulate lipophilicity and improve blood-brain barrier penetration, as seen in the hydroxymethyl/trifluoromethyl analog .
Biological Activity
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a compound classified under cathinone derivatives, which are known for their psychoactive properties. Its molecular formula is with a molecular weight of approximately 160.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and interactions with neurotransmitter systems.
Chemical Structure and Properties
The structural configuration of this compound includes a pyrrolidine ring substituted with a fluorine atom and an amino group. This unique structure influences its biological activity, particularly its interaction with receptors in the central nervous system (CNS).
The proposed mechanism of action for this compound involves modulation of neurotransmitter release, particularly dopamine and norepinephrine. This activity suggests a stimulant effect, enhancing synaptic transmission and neuronal excitability.
Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:
- Stimulant Activity : Increased release of catecholamines leading to heightened alertness and energy.
- Potential Antidepressant Effects : Some studies suggest that such compounds may alleviate symptoms of depression through their action on neurotransmitter systems.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 3-(3-fluoropyrrolidin-1-yl)propan-1-ol | Alcohol derivative | Neurotransmitter modulation |
| Other cathinone derivatives | Various structures | Stimulant effects, potential for addiction |
Neurochemical Studies
A study focusing on the neurochemical interactions of fluorinated compounds highlighted that modifications in the structure can significantly alter their stability and biological activity. For instance, the presence of fluorine can enhance lipophilicity, potentially improving CNS penetration .
Toxicological Considerations
Research has also indicated that while fluorinated compounds like this compound may exhibit desirable pharmacological properties, they can also pose risks related to toxicity. The metabolism of such compounds may lead to the formation of toxic metabolites, which could affect their safety profile in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3-fluoropyrrolidine with a ketone precursor (e.g., 3-chloropropan-1-one) under basic conditions. Optimization includes:
- Catalysts : Use of triethylamine or DIPEA to neutralize HCl byproducts .
- Solvents : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates .
- Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
Example Protocol :
1. Dissolve 3-fluoropyrrolidine (1.2 eq) in DMF.
2. Add 3-chloropropan-1-one (1.0 eq) and DIPEA (2.0 eq).
3. Stir at 70°C for 12 hours.
4. Purify via column chromatography (silica gel, ethyl acetate/hexane).
Purity should be confirmed by HPLC (>95%) and NMR .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify fluoropyrrolidine protons (δ 3.5–4.0 ppm) and amino-propanone signals (δ 2.5–3.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, ~210 ppm) and fluorinated carbons (C-F, ~85 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₁₃FN₂O) with accurate mass (±2 ppm error).
- X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., fluoropyrrolidine configuration) .
Q. What are the critical safety precautions for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Software : Use Gaussian or Schrödinger Suite for DFT calculations (B3LYP/6-31G* basis set).
- Key Parameters :
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .
- Fukui Indices : Quantify electrophilicity to prioritize reaction sites .
- Validation : Compare predicted intermediates with experimental LC-MS data .
Q. What strategies resolve contradictions in impurity profiles observed during synthesis?
- Methodological Answer :
- Impurity Identification :
| Impurity Source | Detection Method | Mitigation Strategy |
|---|---|---|
| Unreacted 3-fluoropyrrolidine | GC-MS | Increase reaction time or temperature |
| Oxidation byproducts (e.g., ketones) | HPLC-UV | Add antioxidants (e.g., BHT) |
- Statistical Analysis : Use Design of Experiments (DoE) to optimize parameters (e.g., pH, stoichiometry) .
Q. How can the compound’s biological activity be assessed using in vitro assays?
- Methodological Answer :
- Target Engagement :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using [³H]-labeled analogs .
- Cytotoxicity : MTT assay in HEK293 or HeLa cells (EC₅₀ < 10 µM suggests therapeutic potential) .
Q. What are the challenges in scaling up the synthesis from milligram to gram scale?
- Methodological Answer :
- Key Issues :
- Exothermic Reactions : Use jacketed reactors with temperature control (±2°C) .
- Purification : Switch from column chromatography to recrystallization (solvent: ethanol/water) .
- Yield Optimization :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Time | 12 hours | 18 hours |
| Yield | 65% | 78% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
